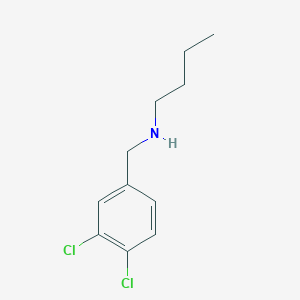

![molecular formula C15H14O2 B1331221 2-[(4-Methylbenzyl)oxy]benzaldehyde CAS No. 85825-85-0](/img/structure/B1331221.png)

2-[(4-Methylbenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

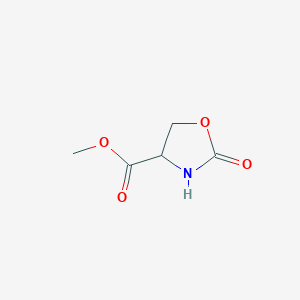

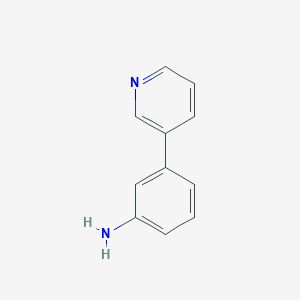

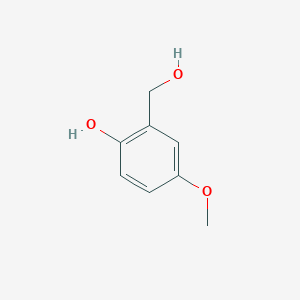

The compound "2-[(4-Methylbenzyl)oxy]benzaldehyde" is a benzaldehyde derivative, which is a class of aromatic aldehydes known for their importance in various chemical syntheses and applications. The structure of this compound suggests that it contains a benzaldehyde moiety with a methoxy group and a methylbenzyl group attached to the benzene ring. This structure is likely to influence its reactivity and physical properties, making it a candidate for various synthetic applications.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives often involves condensation reactions, as seen in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, which was prepared by a Knoevenagel condensation reaction of 4-methylbenzaldehyde . Similarly, the synthesis of furan derivatives, such as 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde, involves etherification reactions . These methods could potentially be adapted for the synthesis of "2-[(4-Methylbenzyl)oxy]benzaldehyde" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS . The molecular geometry and electronic properties can be predicted using computational methods like density functional theory (DFT) . These techniques would be essential in analyzing the molecular structure of "2-[(4-Methylbenzyl)oxy]benzaldehyde" to confirm its synthesis and understand its reactivity.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions. For instance, they can undergo azo-hydrazone tautomerism and acid-base dissociation in solution . The presence of the aldehyde group also allows for reactions such as aldol condensation, as seen in the synthesis of differentially protected α, β-dihydroxyaldehydes . The reactivity of "2-[(4-Methylbenzyl)oxy]benzaldehyde" in such reactions would be an interesting area of study.

Physical and Chemical Properties Analysis

The physical properties of benzaldehyde derivatives, such as their emissive properties, can be influenced by their molecular structure. For example, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde forms highly efficient emitting crystals due to its rigid structure and intramolecular hydrogen bonds . The physical properties of "2-[(4-Methylbenzyl)oxy]benzaldehyde," such as melting point, solubility, and emissive properties, would be important for its practical applications.

Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation/Hydrogenolysis : The gas-phase hydrogenation/hydrogenolysis of benzaldehyde derivatives, including those similar to 2-[(4-Methylbenzyl)oxy]benzaldehyde, has been studied for its implications in catalysis. For example, Keane (1997) investigated the reaction over a Ni/SiO2 catalyst, focusing on the hydrogenation and hydrogenolysis of the C=O and aryl-carbonyl C-C bonds (Keane, 1997).

Photocatalytic Oxidation : Photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes under O2 atmosphere and visible light irradiation has been explored. Higashimoto et al. (2009) demonstrated this process using TiO2 photocatalyst, which is relevant for understanding the photochemical properties of similar compounds (Higashimoto et al., 2009).

Synthesis of Aviation Fuels : The synthesis of high-density aviation fuels using methyl benzaldehydes, including derivatives similar to 2-[(4-Methylbenzyl)oxy]benzaldehyde, has been researched. Xu et al. (2018) developed a two-step process for synthesizing tricyclic alkanes from these compounds, highlighting their potential in sustainable fuel production (Xu et al., 2018).

Influence on Haemoglobin : Research has also been conducted on substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin. Beddell et al. (1984) studied the effects of such compounds on the oxygen saturation curve of haemoglobin, which is significant for medical applications like treating sickle cell disease (Beddell et al., 1984).

Catalysis and Organic Synthesis : The role of benzaldehyde derivatives in catalysis and organic synthesis has been widely studied. For instance, the use of these compounds as linkers in solid-phase organic synthesis has been explored by Swayze (1997), providing insights into their utility in chemical synthesis (Swayze, 1997).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(4-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-6-8-13(9-7-12)11-17-15-5-3-2-4-14(15)10-16/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZXAPCLPREJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351215 |

Source

|

| Record name | 2-[(4-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylbenzyl)oxy]benzaldehyde | |

CAS RN |

85825-85-0 |

Source

|

| Record name | 2-[(4-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)